Product packaging for Diethyl (but-1-yn-1-yl)propanedioate(Cat. No.:CAS No. 117500-14-8)

Diethyl (but-1-yn-1-yl)propanedioate

Cat. No.: B13982607
CAS No.: 117500-14-8
M. Wt: 212.24 g/mol
InChI Key: XLQNMQAQPGSXMG-UHFFFAOYSA-N
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Description

Significance of Malonic Acid Derivatives as Versatile Synthons in Chemical Research

Malonic acid and its derivatives, particularly esters like diethyl malonate, are highly valued synthons in organic chemistry. researchgate.netbritannica.com Their utility stems from the reactivity of the central methylene (B1212753) group (–CH₂–), which is flanked by two electron-withdrawing carbonyl groups. This structural feature renders the methylene protons acidic, facilitating their removal by a base to form a stabilized enolate. britannica.comlibretexts.org This nucleophilic enolate can then participate in a wide array of carbon-carbon bond-forming reactions, most notably alkylation and acylation reactions. researchgate.netwikipedia.org

The malonic ester synthesis, a classic example of their application, allows for the conversion of alkyl halides into carboxylic acids with a two-carbon extension. libretexts.orglibretexts.org Furthermore, these derivatives are precursors to a diverse range of compounds, including barbiturates, vitamins B1 and B6, and various pharmaceuticals. britannica.comwikipedia.org The ability to introduce two substituents on the central carbon atom provides a high degree of control over the final molecular structure, making malonates indispensable in the synthesis of complex organic molecules. researchgate.net

Role of Alkyne Moieties in Driving Novel Chemical Reactivity and Molecular Diversity

Alkynes, characterized by the presence of a carbon-carbon triple bond, are fundamental functional groups in organic synthesis. solubilityofthings.combyjus.com The triple bond, composed of one sigma (σ) bond and two pi (π) bonds, imparts unique reactivity to these molecules. nih.gov Alkynes can undergo a variety of transformations, including addition reactions (hydrogenation, halogenation, hydration), cycloadditions, and metal-catalyzed coupling reactions. solubilityofthings.comwikipedia.org These reactions allow for the introduction of new functional groups and the construction of intricate molecular frameworks. nih.gov

Structural and Reactivity Context of Internal Alkyne-Substituted Malonates, Specifically Diethyl (but-1-yn-1-yl)propanedioate

This compound is a fascinating molecule that combines the key features of both a malonic ester and an internal alkyne. Its structure consists of a central methylene group activated by two flanking ethyl ester groups, with a but-1-yn-1-yl substituent attached to this central carbon. The internal nature of the alkyne, meaning the triple bond is not at the end of the carbon chain, influences its reactivity compared to terminal alkynes. wikipedia.org

The presence of the but-1-yn-1-yl group introduces a site of unsaturation that can participate in various reactions typical of internal alkynes, such as hydroboration-oxidation to yield ketones. masterorganicchemistry.com The malonate portion of the molecule retains its characteristic reactivity. The remaining acidic proton on the α-carbon can be removed by a base to generate a nucleophilic enolate, which can then undergo further alkylation or other electrophilic additions. This dual reactivity makes this compound a valuable intermediate for synthesizing highly functionalized and complex molecules.

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues is poised to expand in several key directions. A primary focus will likely be the exploration of its utility in the synthesis of novel heterocyclic compounds. The alkyne functionality can participate in various cycloaddition reactions, serving as a linchpin for the construction of diverse ring systems.

Furthermore, the development of new catalytic systems to selectively transform either the alkyne or the malonate moiety in the presence of the other will be a significant area of investigation. This would allow for a more controlled and stepwise elaboration of the molecular framework. The application of these building blocks in the synthesis of natural products and pharmaceutically active molecules is another promising avenue. The unique combination of functional groups in these compounds could provide access to novel molecular scaffolds with potential biological activity. Finally, the investigation of polymerization reactions involving alkyne-functionalized malonates could lead to the development of new materials with interesting electronic and physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B13982607 Diethyl (but-1-yn-1-yl)propanedioate CAS No. 117500-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117500-14-8

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

diethyl 2-but-1-ynylpropanedioate

InChI

InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-6H2,1-3H3

InChI Key

XLQNMQAQPGSXMG-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for Diethyl but 1 Yn 1 Yl Propanedioate

Alkylation Strategies for Introducing the But-1-yn-1-yl Moiety onto Diethyl Malonate

The classical and most direct approach to synthesizing diethyl (but-1-yn-1-yl)propanedioate is through the alkylation of diethyl malonate. This method relies on the generation of a nucleophilic malonate enolate, which subsequently attacks an electrophilic but-1-yn-1-yl species.

The fundamental reaction involves the deprotonation of diethyl malonate at the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups (pKa ≈ 13). wikipedia.orgchemrxiv.org This deprotonation is typically achieved using a suitable base to form a resonance-stabilized enolate. The enolate then acts as a nucleophile in an S(_N)2 reaction with a but-1-yn-1-yl electrophile, leading to the formation of the desired C-C bond. mdpi.comnih.govmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Optimization of Reaction Conditions and Reagent Stoichiometries

The efficiency of the alkylation of diethyl malonate is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that require careful optimization include the choice of base, solvent, temperature, and the molar ratio of the reactants.

Base Selection: The choice of base is critical for the quantitative formation of the diethyl malonate enolate. Common bases employed in malonic ester synthesis include sodium ethoxide (NaOEt) and potassium carbonate (K(_2)CO(_3)). Sodium ethoxide, a strong base, is often used in an ethanolic solution to deprotonate diethyl malonate effectively. wikipedia.orgorgsyn.org To avoid transesterification, it is crucial that the alkoxide base matches the ester group of the malonate. nih.gov Weaker bases like potassium carbonate can also be employed, often in conjunction with a phase-transfer catalyst to enhance reactivity. scribd.com

Solvent Effects: The solvent plays a crucial role in solvating the reagents and influencing the reaction rate and pathway. For reactions involving sodium ethoxide, absolute ethanol (B145695) is the conventional solvent. orgsyn.org In phase-transfer catalyzed reactions using potassium carbonate, solvents such as toluene (B28343) or acetonitrile (B52724) are suitable. sci-hub.se The choice of an appropriate solvent is essential to ensure the solubility of the reactants and to facilitate the desired S(_N)2 pathway.

Temperature Control: The reaction temperature can significantly impact the outcome of the alkylation. While some alkylations of active methylene (B1212753) compounds can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. scribd.comresearchgate.net For instance, the alkylation of diethyl malonate with certain electrophiles may necessitate heating to around 70°C. scribd.com Careful temperature control is necessary to balance the reaction rate with the potential for side reactions.

Reagent Stoichiometry: The molar ratio of diethyl malonate, base, and the but-1-yn-1-yl electrophile must be carefully controlled to maximize the yield of the desired mono-alkylated product and minimize the formation of di-alkylated byproducts. nih.gov Typically, a slight excess of the malonate or the electrophile may be used depending on the specific reaction conditions and the relative reactivity of the substrates.

An illustrative data table for the optimization of the alkylation of a generic diethyl malonate is presented below, highlighting the impact of different bases and solvents on the yield of the mono-alkylated product.

EntryBase (equiv.)Electrophile (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)1-Bromobutane (1.0)EthanolReflux285
2K(_2)CO(_3) (2.0)1-Bromobutane (1.0)Acetonitrile801278
3NaH (1.1)1-Bromobutane (1.0)THF65690
4Cs(_2)CO(_3) (1.5)1-Bromobutane (1.0)DMF70492

This is a representative table based on general alkylation of diethyl malonate; specific data for but-1-yn-1-yl electrophiles is limited.

Stereochemical Considerations in Alkylation Processes

When the alkylation of diethyl malonate leads to the formation of a new stereocenter, controlling the stereochemistry of the reaction becomes a critical objective. While the synthesis of this compound itself does not generate a chiral center at the α-carbon, subsequent transformations or the use of a chiral malonate precursor would necessitate stereochemical control.

In the broader context of malonate alkylation, enantioselective synthesis can be achieved through the use of chiral phase-transfer catalysts. These catalysts can facilitate the formation of one enantiomer of the product in excess by creating a chiral environment around the enolate and the electrophile during the S(_N)2 transition state.

Comparative Analysis of Leaving Groups in But-1-yn-1-yl Electrophiles

The rate and efficiency of the S(_N)2 alkylation reaction are significantly influenced by the nature of the leaving group on the but-1-yn-1-yl electrophile. A good leaving group is one that can stabilize the negative charge that develops as the C-LG bond breaks.

For S(_N)2 reactions, the general order of leaving group ability for halogens is I > Br > Cl > F. libretexts.org This trend is attributed to the decreasing basicity and increasing polarizability of the halide anions down the group. Therefore, 1-iodo-1-butyne would be expected to be the most reactive electrophile, followed by 1-bromo-1-butyne and then 1-chloro-1-butyne.

Other potential leaving groups include sulfonate esters, such as tosylates (OTs) and mesylates (OMs), which are also excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion. libretexts.org

The following table provides a qualitative comparison of the reactivity of different leaving groups in a typical S(_N)2 reaction.

Leaving GroupLeaving Group AbilityRelative Reactivity
I(^-)ExcellentVery High
Br(^-)GoodHigh
Cl(^-)ModerateModerate
TsO(^-)ExcellentVery High
MsO(^-)ExcellentVery High

Development of Novel Synthetic Routes Utilizing Precursor Functionalization

Beyond direct alkylation, alternative synthetic strategies can be envisioned that involve the functionalization of precursors to construct the target molecule. These methods can offer advantages in terms of substrate scope, functional group tolerance, and the ability to introduce the alkyne moiety at a later stage of a synthetic sequence.

Strategies for De Novo Formation of the Internal Alkyne on Malonate Scaffolds

The de novo synthesis of the but-1-yn-1-yl group directly on the diethyl malonate framework represents an innovative approach. One potential strategy could involve the conversion of a suitable functional group already attached to the malonate into the desired alkyne.

For instance, one could envision a pathway starting from a diethyl (formylmethyl)propanedioate derivative. This aldehyde could be subjected to a Corey-Fuchs reaction or a Seyferth-Gilbert homologation to generate a terminal alkyne. Subsequent alkylation of the terminal alkyne with an ethyl halide would then yield the target internal alkyne. libretexts.org While conceptually plausible, the feasibility and efficiency of such a multi-step sequence would require experimental validation.

Another approach could involve the elimination of a di-haloalkyl malonate derivative. For example, a diethyl (1,2-dibromobutyl)propanedioate could potentially undergo a double dehydrohalogenation to form the alkyne. libretexts.org However, the synthesis of the di-halo precursor and the conditions required for the elimination would need to be carefully optimized.

Cross-Coupling Methodologies for Alkyne Introduction

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds, including the introduction of alkyne moieties. The Sonogashira-Hagihara cross-coupling reaction is a prominent method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

To apply this methodology to the synthesis of this compound, one could envision two primary strategies:

Coupling of a Halogenated Malonate with But-1-yne: This approach would involve the synthesis of a diethyl halopropanedioate, such as diethyl bromomalonate. orgsyn.org This halogenated malonate could then be subjected to a Sonogashira coupling with but-1-yne in the presence of a suitable palladium catalyst and a copper co-catalyst.

Coupling of Diethyl Malonate with a Halo-alkyne: While less common for C(sp)-C(sp(^3)) bond formation, variations of cross-coupling reactions that couple enolates with electrophiles are known. A palladium- or copper-catalyzed coupling of the diethyl malonate enolate with a 1-halo-1-butyne could potentially afford the desired product. scribd.comsci-hub.seresearchgate.netorganic-chemistry.orgorgsyn.org

The following table outlines a generalized scheme for a Sonogashira coupling reaction that could be adapted for this synthesis.

Reactant 1Reactant 2Catalyst SystemBaseSolvent
Diethyl bromomalonateBut-1-ynePd(PPh(_3))(_4), CuIEt(_3)N or other amineTHF or DMF
Diethyl malonate1-Iodo-1-butynePd(OAc)(_2), LigandStrong base (e.g., NaH)Toluene or Dioxane

This table represents a conceptual framework; specific conditions would require experimental optimization.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of its production. This involves a holistic approach, considering everything from the starting materials to the final product, with an emphasis on minimizing waste and energy consumption.

Catalyst Development for Environmentally Benign Synthesis

The development of novel catalysts is a key driver in the advancement of green synthetic methods for this compound. Traditional synthetic routes often rely on stoichiometric reagents that generate significant amounts of waste. In contrast, catalytic methods, by their nature, are more atom-economical and can often be conducted under milder reaction conditions.

Research in this area is focused on several key classes of catalysts:

Transition Metal Catalysts: Metals such as palladium, copper, and rhodium are known to be effective in promoting the C-C bond formation necessary for the synthesis of substituted malonates. For instance, a common strategy involves the alkylation of diethyl malonate with a suitable butynyl halide. The development of highly active and selective catalysts allows for lower catalyst loadings and can prevent the formation of unwanted byproducts. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, related syntheses of complex malonates often employ such catalysts.

Organocatalysts: As an alternative to metal-based catalysts, organocatalysts offer the advantages of being less toxic and often more stable. Chiral organocatalysts can also be employed to produce enantiomerically enriched products, which is of significant interest in the pharmaceutical industry.

Biocatalysts: The use of enzymes in organic synthesis is a rapidly growing field. Enzymes can offer unparalleled selectivity under very mild conditions (aqueous solvents, room temperature). While the application of biocatalysts to the synthesis of this specific compound is still an emerging area, the potential for highly sustainable processes is significant.

A comparative overview of potential catalytic approaches is presented in the table below.

Catalyst TypePotential AdvantagesPotential Challenges
Transition Metal High activity and selectivity, well-established reactivity.Potential for metal contamination in the final product, cost, and toxicity of some metals.
Organocatalysts Lower toxicity, stability, potential for asymmetric synthesis.May require higher catalyst loadings compared to transition metals, substrate scope can be limited.
Biocatalysts High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate specificity can be a limitation.

Solvent Selection and Waste Minimization in Preparation Procedures

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent replacement for conventional organic solvents in certain reactions.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can also be designed to have specific properties to enhance reaction rates and selectivity.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene, are gaining popularity as sustainable alternatives.

In addition to solvent selection, waste minimization strategies are integral to sustainable synthesis. This includes optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts. Furthermore, the development of processes that allow for the recycling of catalysts and solvents is a key research goal.

Mechanistic Investigations of this compound Formation

A deep understanding of the reaction mechanism is essential for the rational design of more efficient and selective synthetic methods. Mechanistic studies provide insights into the individual steps of a reaction, allowing chemists to identify bottlenecks and potential areas for improvement.

Elucidation of Reaction Pathway Intermediates

The formation of this compound likely proceeds through a series of reactive intermediates. A common synthetic route would involve the deprotonation of diethyl malonate to form an enolate, which then acts as a nucleophile to attack an electrophilic butynyl source.

Key potential intermediates in this pathway include:

The Malonate Enolate: This is the key nucleophilic species. Its stability and reactivity are influenced by the base used for its formation and the solvent system.

Transition Metal Complexes: In catalytic reactions, intermediates involving the coordination of the reactants to a metal center are crucial. For example, in a palladium-catalyzed cross-coupling reaction, oxidative addition and reductive elimination steps would involve distinct palladium-containing intermediates.

The identification and characterization of these transient species are often achieved using a combination of spectroscopic techniques, such as NMR and mass spectrometry, sometimes at low temperatures to trap the intermediates.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are performed to determine the rate of the reaction and how it is affected by the concentration of reactants, catalysts, and temperature. This information is vital for understanding the reaction mechanism and for optimizing the process for industrial-scale production.

Computational Modeling of Transition States

Computational chemistry has become an indispensable tool for studying reaction mechanisms. Techniques such as Density Functional Theory (DFT) allow for the in-silico modeling of the reaction pathway, including the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state, it is possible to predict the rate of the reaction. Furthermore, the geometry of the transition state provides valuable information about the bonding changes that occur during the reaction. Computational modeling can be used to screen potential catalysts and to design new catalysts with improved activity and selectivity for the synthesis of this compound.

Chemical Reactivity and Advanced Transformations

Reactions Involving the Active Methylene (B1212753) Group of Diethyl (but-1-yn-1-yl)propanedioate

The methylene group flanked by two ester functionalities (-COOEt) in this compound is highly acidic, rendering it susceptible to deprotonation by a base to form a stabilized carbanion. This nucleophilic center is pivotal for various carbon-carbon bond-forming reactions.

Knoevenagel Condensation with Diverse Aldehydes and Ketones

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of this compound, the active methylene group can react with a variety of aldehydes and ketones in the presence of a weak base, such as piperidine (B6355638) or pyridine, to yield α,β-unsaturated products. wikipedia.orgorganicreactions.orgthermofisher.com The reaction proceeds through the formation of a carbanion which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent elimination of a water molecule leads to the formation of a new carbon-carbon double bond. wikipedia.org

Michael Additions with Electron-Deficient Olefins

The carbanion generated from this compound can act as a Michael donor in conjugate addition reactions with electron-deficient olefins (Michael acceptors). askfilo.com This reaction, known as the Michael addition, is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives. askfilo.commasterorganicchemistry.com Typical Michael acceptors include α,β-unsaturated ketones, esters, nitriles, and nitro compounds. masterorganicchemistry.com

The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate from the malonate derivative. askfilo.com The enolate then adds to the β-carbon of the α,β-unsaturated system. askfilo.com The versatility of this reaction allows for the introduction of a wide array of functional groups, leading to the synthesis of complex molecules.

Acylation and Related Carbonyl Functionalizations

The active methylene proton of this compound can be readily removed by a suitable base to form a nucleophilic enolate, which can then undergo acylation with various acylating agents such as acyl chlorides or anhydrides. lookchem.comlibretexts.orgchemguide.co.uk This reaction leads to the formation of β-keto esters. The choice of base and reaction conditions is crucial to avoid side reactions, such as O-acylation or self-condensation. lookchem.com The use of magnesium chloride in the presence of a tertiary amine base has been shown to promote C-acylation of diethyl malonate with acid chlorides in good yields. lookchem.com

Transformations Mediated by the Internal But-1-yn-1-yl Group

The but-1-yn-1-yl group in this compound provides a site for a variety of metal-catalyzed transformations and cycloaddition reactions, allowing for the introduction of further complexity and the construction of cyclic systems.

Metal-Catalyzed Hydrofunctionalizations (e.g., Hydroamination, Hydroarylation, Hydrosilylation)

The carbon-carbon triple bond of the but-1-yn-1-yl group can undergo a range of metal-catalyzed hydrofunctionalization reactions. These reactions involve the addition of an H-X bond (where X can be NR2, Ar, SiR3, etc.) across the alkyne.

Hydroamination: The addition of an N-H bond from an amine across the alkyne can be catalyzed by various transition metals, including rhodium and iridium. nih.govnih.gov This reaction provides a direct route to enamines or imines, which are valuable synthetic intermediates.

Hydroarylation: The addition of a C-H bond from an aromatic ring across the alkyne can be achieved using palladium catalysts, among others. organic-chemistry.orgnih.govorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes.

Hydrosilylation: The addition of a Si-H bond from a silane (B1218182) across the alkyne is typically catalyzed by platinum complexes. researchgate.netresearchgate.netrsc.orgmdpi.com This reaction leads to the formation of vinylsilanes, which are versatile intermediates in organic synthesis.

Cycloaddition Reactions (e.g., [2+2], [4+2] if dienophile, 1,3-Dipolar Cycloadditions)

The alkyne functionality in this compound can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic compounds.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between the alkyne and an alkene can lead to the formation of cyclobutene (B1205218) derivatives. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The but-1-yn-1-yl group, being an electron-deficient alkyne due to the adjacent malonate group, can act as a dienophile in Diels-Alder reactions with electron-rich dienes. libretexts.org This pericyclic reaction is a powerful tool for the construction of six-membered rings. For instance, reaction with furan (B31954) could potentially lead to the formation of oxabicyclic adducts. researchgate.netmdpi.comresearchgate.net

1,3-Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles, such as azides, nitrile oxides, or nitrones, in a [3+2] cycloaddition to form five-membered heterocyclic rings. wikipedia.orgmdpi.comresearchgate.netmdpi.comnih.gov For example, the reaction with phenyl azide (B81097) would be expected to yield a triazole derivative. researchgate.netnih.gov

Oxidative and Reductive Transformations of the Alkyne Moiety

The but-1-yn-1-yl group within this compound is susceptible to a range of oxidative and reductive transformations, allowing for the introduction of new functionalities and the saturation of the carbon-carbon triple bond.

Oxidative Cleavage:

While specific studies on this compound are not prevalent, the oxidative cleavage of internal alkynes is a well-established transformation. masterorganicchemistry.comlibretexts.org Treatment with strong oxidizing agents such as ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, would be expected to cleave the alkyne bond. masterorganicchemistry.comlibretexts.org This reaction would likely yield propanoic acid and 2-carboxydipropanedioic acid diethyl ester, the latter being a highly functionalized and potentially unstable species that could undergo further transformations.

Gentle Oxidation:

Under milder oxidative conditions, for instance with neutral potassium permanganate, internal alkynes can be converted to vicinal α-dicarbonyl compounds. libretexts.org In the case of this compound, this would result in the formation of Diethyl (2,3-dioxopentyl)propanedioate, a 1,2-diketone derivative.

Reductive Transformations:

The reduction of the alkyne moiety can be achieved with high selectivity, leading to either the corresponding alkene or alkane.

Complete Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would lead to the complete saturation of the triple bond, yielding Diethyl (butyl)propanedioate.

Partial Reduction to Alkenes: More controlled reductions can afford the corresponding alkene. The stereochemical outcome of this reduction is highly dependent on the choice of reagents.

Syn-Reduction (Z-alkene): The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or nickel boride (Ni₂B) would result in the syn-addition of hydrogen, yielding Diethyl ((Z)-but-1-en-1-yl)propanedioate.

Anti-Reduction (E-alkene): Dissolving metal reductions, such as sodium or lithium in liquid ammonia, would lead to the anti-addition of hydrogen, affording Diethyl ((E)-but-1-en-1-yl)propanedioate.

The following table summarizes the expected products from various oxidative and reductive transformations of the alkyne moiety in this compound.

Transformation Reagents Expected Product
Oxidative Cleavage1. O₃, 2. H₂O or KMnO₄ (hot, basic)Propanoic acid and Diethyl 2-carboxy-2-ethyl-malonate
Gentle OxidationKMnO₄ (cold, neutral)Diethyl (2,3-dioxopentyl)propanedioate
Complete ReductionH₂, Pd/CDiethyl (butyl)propanedioate
syn-ReductionH₂, Lindlar's catalystDiethyl ((Z)-but-1-en-1-yl)propanedioate
anti-ReductionNa, NH₃ (l)Diethyl ((E)-but-1-en-1-yl)propanedioate

Isomerization and Rearrangement Pathways

The but-1-yn-1-yl group in this compound can potentially undergo isomerization and rearrangement reactions, leading to structurally diverse products.

Alkyne-to-Allene Isomerization:

One of the most common isomerization pathways for internal alkynes is the rearrangement to allenes. nih.govkulturkaufhaus.deresearchgate.net This transformation can be catalyzed by bases or transition metals. nih.govnih.gov In the presence of a strong base, a proton can be abstracted from the carbon adjacent to the triple bond (the propargylic position), leading to a propargyl anion. Subsequent protonation can occur at the alkyne carbon, resulting in the formation of an allene (B1206475). For this compound, this would lead to the formation of Diethyl (buta-1,2-dien-1-yl)propanedioate. The equilibrium between the alkyne and the allene is influenced by the substitution pattern and the reaction conditions.

Transition metal complexes, particularly those of iridium and rhodium, are also known to catalyze the isomerization of internal alkynes to allenes, often via the formation of metal-vinylidene or π-alkyne complexes. nih.govresearchgate.net

Acetylene-Vinylidene Rearrangement:

Under specific conditions, such as in the presence of certain metal atoms or under photochemical induction, alkynes can rearrange to vinylidenes. researchgate.net This is a less common pathway for substituted internal alkynes in standard organic synthesis.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are powerful tools for the rapid generation of molecular complexity. rsc.org Both the alkyne and the malonate functionalities in this compound make it an attractive substrate for the design of novel MCRs.

Development of Efficient One-Pot Processes

The reactivity of the alkyne and the acidic α-proton of the malonate moiety can be exploited in the development of one-pot MCRs. For instance, the in-situ formation of a nucleophilic species from the malonate portion could be followed by an addition to an electrophile, while the alkyne could participate in a subsequent cyclization or another bond-forming event.

While specific MCRs involving this compound are not documented, analogous reactions with similar building blocks suggest its potential. For example, MCRs involving malonates, aldehydes, and amines are well-known for the synthesis of highly substituted piperidines and other heterocyclic systems. nih.gov The presence of the alkyne in this compound could introduce further diversity into the products of such reactions.

Diversification and Library Synthesis via MCRs

The potential for this compound to participate in MCRs makes it a valuable scaffold for the synthesis of libraries of complex molecules. By varying the other components in the MCR, a wide range of structurally diverse products can be generated from a single, highly functionalized starting material. For example, a hypothetical MCR involving this compound, an aldehyde, and an amine could lead to a variety of heterocyclic structures, with the butynyl group available for further functionalization, for instance, through click chemistry or transition metal-catalyzed cross-coupling reactions.

Stereoselective Reactions and Asymmetric Catalysis

The quaternary carbon atom in this compound is a prochiral center. The development of stereoselective reactions, particularly enantioselective transformations, would provide access to chiral, non-racemic derivatives of this compound, which are of significant interest in medicinal chemistry and materials science.

Applications in Complex Molecule Synthesis and Materials Science

Diethyl (but-1-yn-1-yl)propanedioate as a Building Block for Natural Product Synthesis

The intricate and diverse structures of natural products often pose significant challenges to synthetic chemists. This compound offers a strategic starting point for the construction of complex molecular architectures found in nature.

Construction of Carbon Skeletons and Heterocyclic Frameworks

The malonate portion of this compound is a classical and highly effective synthon for the formation of carbon-carbon bonds. The acidic methylene (B1212753) proton can be readily removed by a base to generate a nucleophilic enolate, which can then participate in a variety of alkylation and acylation reactions. This reactivity allows for the facile extension of carbon chains and the introduction of new functional groups, which are crucial steps in the assembly of complex carbon skeletons.

Furthermore, the presence of the butynyl group opens up a plethora of possibilities for the construction of heterocyclic frameworks. Alkynes are well-established precursors for a wide array of cyclization reactions. For instance, the reaction of alkynyl imines with sodiomalonates can lead to the formation of 2-pyridones. acs.orgnih.gov This transformation proceeds through a nucleophilic addition of the malonate to the imine, followed by cyclization. While this specific reaction has been demonstrated with other malonic esters, the principle can be extended to this compound, offering a pathway to substituted pyridones.

Similarly, the synthesis of 2-pyrones, another common heterocyclic motif in natural products, can be achieved from alkynyl precursors. Silver-catalyzed cyclization of propiolic acids with 1-alkynyl triazenes is a known method for producing 2-pyrones. nih.gov While not a direct reaction of the target compound, this illustrates the potential of the alkyne functionality within this compound to be transformed into such heterocyclic systems through multi-step synthetic sequences. The following table summarizes potential heterocyclic systems that could be synthesized from alkynyl malonate derivatives.

Heterocyclic SystemSynthetic ApproachPotential Application
2-Pyridones Nucleophilic addition of the malonate to an alkynyl imine followed by cyclization. acs.orgnih.govCore structure in various alkaloids and pharmaceuticals.
2-Pyrones Multi-step conversion of the alkyne to a suitable precursor for silver-catalyzed cyclization. nih.govFound in numerous bioactive natural products.
Pyrroles [3+2] Cycloaddition reactions of the alkyne with suitable 1,3-dipoles. researchgate.netA fundamental heterocyclic unit in many biologically active molecules.
Isoxazoles Cycloaddition reactions with nitrones. researchgate.netPresent in a range of pharmacologically active compounds.

Synthesis of Bioactive Molecules and Pharmacological Intermediates

The structural motifs accessible from this compound are prevalent in a wide range of bioactive molecules and pharmacological intermediates. The alkyne group itself is a feature in some antifungal agents. juniperpublishers.com Chalcone derivatives containing a malonate moiety have been shown to possess antibacterial and antiviral activities. nih.gov

While direct synthesis of existing drugs using this compound may not be documented, its potential as a precursor to novel bioactive compounds is significant. For example, arylidene malonates have been identified as inhibitors of TLR4 signaling, a key pathway in inflammatory diseases. nih.gov The butynyl group could be used to introduce structural diversity into such compounds, potentially leading to enhanced or novel biological activities. The incorporation of an acetylene (B1199291) group into molecular frameworks has been shown to significantly enhance bioactivity in some cases. researchgate.net

The following table outlines some classes of bioactive molecules and the potential role of this compound in their synthesis.

Class of Bioactive MoleculePotential Synthetic ContributionExample of Biological Activity
Alkaloids Construction of pyridone and other nitrogen-containing heterocyclic cores.Diverse pharmacological activities including antimicrobial and anticancer.
Polyketides Building block for the carbon backbone and formation of pyrone rings.Antibiotic, antifungal, and anticancer properties.
Anti-inflammatory agents Precursor to arylidene malonate analogues. nih.govInhibition of inflammatory pathways.
Antifungal agents The butynyl group can be a key pharmacophore. juniperpublishers.comInhibition of fungal growth.

Development of Advanced Organic Materials Precursors

Beyond its applications in the synthesis of biologically active molecules, this compound is a promising precursor for the development of advanced organic materials with tailored properties.

Synthesis of Monomers for Polymer Chemistry

The field of polymer chemistry is constantly seeking new monomers to create materials with enhanced thermal, mechanical, and electronic properties. Malonate-containing acrylate (B77674) monomers can be produced through transesterification reactions and are used to create cross-linkable polymers. google.com Methylene malonates are another class of monomers that can undergo anionic polymerization. google.com The butynyl group in this compound offers a reactive handle for polymerization or for post-polymerization modification.

Alkynes themselves are valuable monomers for creating polymers with conjugated backbones, which often exhibit interesting optoelectronic properties. mdpi.com Metal-free catalysts have been developed for the polymerization of alkyne-based monomers. researchgate.net Therefore, this compound could potentially be used to synthesize functional polymers where the malonate group can be further modified to tune the material's properties.

Preparation of Ligands for Coordination Chemistry

The design of ligands is central to the development of new coordination complexes with applications in catalysis, sensing, and materials science. Both the malonate and the alkyne functionalities in this compound can act as coordination sites for metal ions. Malonate ions are known to exhibit a variety of coordination modes with metal atoms, acting as mono-, bi-, tri-, or tetradentate ligands. researchgate.net

Alkynes can also coordinate to transition metals in several ways, most commonly through their π-bonds. wikipedia.org The coordination of an alkyne to a metal center can activate it towards further reactions. Furthermore, alkynyl ligands can be incorporated into linkers for the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of applications. acs.orgfigshare.comnorthwestern.edu The bifunctional nature of this compound makes it an attractive candidate for the synthesis of novel ligands that can bridge multiple metal centers or form complex coordination polymers. The presence of donor-substituted alkynes can lead to polynuclear complexes with interesting electronic properties. uni-rostock.de

Functional Molecules for Optical or Electronic Applications

The incorporation of specific functional groups into organic molecules can lead to desirable optical and electronic properties. The conjugated system of the alkyne in this compound can be extended through chemical modifications to create chromophores with potential applications in nonlinear optics (NLO). researchgate.net Metal alkynyl complexes, in particular, have been investigated as NLO chromophores. researchgate.net

Furthermore, the alkyne group can be a key component in the synthesis of fluorescent molecules. jenabioscience.comnih.gov For instance, it can be used to attach fluorophores to other molecules via "click chemistry". The malonate portion of the molecule can also be modified to create fluorescent derivatives. nih.gov The combination of these two functionalities in a single molecule provides a platform for the design of novel functional dyes and probes.

The following table provides a summary of the potential applications of this compound as a precursor for advanced organic materials.

Material TypeRole of this compoundPotential Application
Functional Polymers Monomer with a reactive alkyne side chain for cross-linking or further functionalization.Specialty coatings, resins, and electronic materials.
Coordination Polymers and MOFs Bifunctional ligand for connecting metal centers. researchgate.netacs.orgfigshare.comnorthwestern.eduGas storage, separation, and catalysis.
Nonlinear Optical Materials Precursor to molecules with extended π-conjugation. researchgate.netresearchgate.netOptical switching and frequency conversion.
Fluorescent Probes Scaffold for the synthesis of novel fluorescent dyes. jenabioscience.comnih.govnih.govBiological imaging and sensing.

Role of this compound in Cascade and Domino Reaction Sequences for Efficiency Enhancement

Following an extensive review of scientific literature and chemical databases, no specific examples of "this compound" being utilized in cascade or domino reaction sequences for efficiency enhancement could be identified.

While the broader classes of compounds to which this compound belongs, namely activated alkynes and malonate esters, are known to participate in a variety of cascade and domino reactions, research specifically detailing the application of this particular compound is not available in the public domain. These broader classes of compounds are valuable precursors in the synthesis of complex carbocyclic and heterocyclic scaffolds. For instance, research has shown the utility of alkynyl malonates in transition-metal-catalyzed cyclization reactions. These reactions often proceed through a sequence of intramolecular steps, where multiple bonds are formed in a single operation, thereby enhancing synthetic efficiency.

In general, the reactivity of such compounds in cascade sequences is governed by the electrophilic nature of the alkyne, activated by the adjacent electron-withdrawing malonate group, and the nucleophilicity of other functionalities within the molecule or in other reactants. These reactions can be triggered by various catalysts, including transition metals like rhodium, palladium, and gold, or by organocatalysts. The reaction pathways can involve processes such as Michael additions, intramolecular cyclizations, and rearrangements, leading to the rapid assembly of complex molecular architectures.

Despite the established reactivity of related compounds, the absence of specific literature on this compound in this context prevents a detailed discussion of its role, the presentation of research findings, or the compilation of a data table as requested. Further experimental research would be required to elucidate the potential of this specific compound in cascade and domino reactions.

Spectroscopic and Advanced Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

No specific ¹H or ¹³C NMR data for Diethyl (but-1-yn-1-yl)propanedioate could be found. This includes a lack of information on chemical shifts, coupling constants, and any advanced 2D NMR studies.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

Information regarding COSY, HSQC, HMBC, or NOESY experiments for this compound is not available in the surveyed literature.

Solid-State NMR for Crystalline Forms or Adsorbed States

There is no available data on the solid-state NMR analysis of this compound.

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Product Characterization

Detailed mass spectrometry data, including electron ionization (EI) or other ionization methods, could not be located for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No HRMS data providing the accurate mass of the molecular ion for this compound is publicly available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Without primary mass spectra, no information on the fragmentation pathways from tandem MS/MS experiments can be provided.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific IR and Raman spectra, which would identify the characteristic vibrational modes of the ester and alkyne functional groups in this compound, are not available in the reviewed sources.

In Situ IR Spectroscopy for Reaction Monitoring

While specific studies employing in situ Fourier Transform Infrared (FTIR) spectroscopy for monitoring the synthesis of this compound are not prevalent in the literature, the technique is a powerful tool for such applications. researchgate.net It allows for the real-time tracking of reactant consumption and product formation by monitoring characteristic vibrational frequencies.

In a typical synthesis, such as the alkylation of a diethyl malonate salt with a 1-halo-but-1-yne, in situ IR spectroscopy would focus on key spectral regions. The disappearance of the C-H stretching band of the acidic proton of diethyl malonate (around 2900-3000 cm⁻¹) and the appearance of the characteristic alkyne C≡C stretching frequency would signal the progression of the reaction. nih.gov By quantifying the concentration of reactants and products simultaneously in a non-destructive manner, detailed kinetic profiles can be established. researchgate.net

Key vibrational modes that would be monitored during a potential synthesis are outlined below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Change During Reaction
Malonate C-H Stretch (reactant)~2980 cm⁻¹Decrease in intensity
Alkyne C≡C Stretch (product)~2200-2260 cm⁻¹Increase in intensity
Ester C=O Stretch~1730-1750 cm⁻¹Shift upon substitution
C-X Stretch (alkyl halide reactant)Varies (e.g., 500-750 cm⁻¹ for C-Br)Decrease in intensity

Spectroscopic Signatures of the Alkyne and Malonate Moieties

The spectroscopic signature of this compound is defined by the combination of its diethyl malonate core and the but-1-yn-1-yl substituent.

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators for the key functional groups. The two ester carbonyl (C=O) groups of the malonate moiety produce a strong, characteristic absorption band. nist.gov The internal carbon-carbon triple bond (C≡C) of the butynyl group gives rise to a stretching vibration, which is typically weak in intensity due to the symmetry of the internal alkyne. orgchemboulder.com

Table of Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Diethyl Malonate C=O Stretch 1730 - 1750 Strong
Diethyl Malonate C-O Stretch 1150 - 1250 Strong
But-1-yn-1-yl C≡C Stretch 2200 - 2260 Weak to Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the ester groups and the magnetic anisotropy of the alkyne.

Table of Predicted ¹H NMR Chemical Shifts | Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | | :--- | :--- | :--- | :--- | | CH₃ (ethyl ester) | Triplet | ~1.2-1.4 | | O-CH₂ (ethyl ester) | Quartet | ~4.2-4.4 | | CH (malonate backbone) | Singlet | ~3.8-4.0 | | ≡C-CH₂ (butynyl) | Quartet | ~2.2-2.4 | | CH₃ (butynyl) | Triplet | ~1.1-1.3 |

Table of Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (ester) ~165-170
O-CH₂ (ethyl ester) ~62-64
CH₃ (ethyl ester) ~13-15
CH (malonate backbone) ~50-55
≡C-C (butynyl, attached to malonate) ~75-85
C-≡C (butynyl) ~80-90
≡C-CH₂ (butynyl) ~12-14

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

As of this writing, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly available literature. However, analysis of related diethyl malonate derivatives provides insight into the likely solid-state structure. researchgate.netnih.gov

X-ray crystallography on analogous compounds reveals that the two ester groups of the malonate core often adopt different conformations relative to the central carbon backbone. nih.gov For instance, one ester group might be nearly coplanar with the central C-C-C framework, while the other is oriented almost perpendicularly. nih.gov The dihedral angles are influenced by the steric bulk of the substituents and the nature of intermolecular interactions in the crystal lattice. researchgate.net

In a hypothetical crystal structure of this compound, the linear butynyl group would significantly influence crystal packing. Intermolecular forces would likely be dominated by weak C-H···O interactions, potentially linking molecules into chains or more complex networks. nih.gov The determination of its crystal structure would provide definitive data on bond lengths, bond angles, and the precise three-dimensional arrangement of the molecule, confirming its conformation in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies using quantum chemical calculations to investigate the electronic structure and predict the reactivity of Diethyl (but-1-yn-1-yl)propanedioate were found.

Density Functional Theory (DFT) Studies of Ground States and Transition States

There is no available research detailing DFT studies on the ground states and transition states of this compound.

Molecular Orbital Analysis and Fukui Function Calculations

Information regarding molecular orbital analysis or Fukui function calculations for this compound is not present in the surveyed literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

No molecular dynamics simulations have been published that explore the conformational flexibility and solvation effects of this compound.

Mechanistic Pathways Probed by Computational Methods

There is a lack of computationally probed mechanistic pathways for reactions involving this compound in the existing scientific literature.

Calculation of Activation Energies and Reaction Enthalpies

No studies were identified that calculated the activation energies and reaction enthalpies for reactions involving this compound.

Exploration of Competing Reaction Channels

There is no available research on the computational exploration of competing reaction channels for this compound.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Reactivity Modes of Diethyl (but-1-yn-1-yl)propanedioate

The unique combination of an internal alkyne and a malonate ester in this compound opens the door to exploring novel chemical transformations. Future research could focus on unconventional reactivity modes that leverage both functional groups simultaneously or in sequence.

Tandem Cyclization/Functionalization Reactions: The molecule could be a precursor for complex heterocyclic structures through metal-catalyzed or radical-initiated tandem reactions. For instance, the alkyne could undergo an initial cyclization, followed by a cross-coupling reaction at the malonate position.

Umpolung Reactivity: Investigating the umpolung (polarity reversal) of the alkyne's reactivity could lead to new synthetic methodologies. This might involve the use of specific catalysts to make the typically electrophilic internal carbons of the alkyne nucleophilic.

Click Chemistry and Beyond: While the internal alkyne is less reactive in traditional "click" chemistry than terminal alkynes, exploring catalyzed cycloaddition reactions could expand its utility in bioconjugation and materials science.

Potential Reaction TypeKey Functional Group InvolvedPotential Outcome
Tandem CyclizationAlkyne and MalonateSynthesis of complex heterocycles
Umpolung CatalysisAlkyneNovel C-C bond formations
Catalyzed CycloadditionsAlkyneDevelopment of functional materials

Integration into Flow Chemistry and Automated Synthesis Platforms

The physical properties of this compound are likely amenable to flow chemistry processes, which offer advantages in terms of safety, scalability, and reaction control. vapourtec.comnih.gov

High-Throughput Screening: Automated flow synthesis platforms could be employed to rapidly screen a wide range of reaction conditions and catalysts for the functionalization of this compound. vapourtec.com

Generation of Compound Libraries: By integrating this compound into automated synthesis workflows, large libraries of derivatives could be generated for applications in drug discovery and materials science. vapourtec.com

Safer Handling of Reactive Intermediates: Flow chemistry allows for the on-demand generation and immediate use of highly reactive intermediates that may be hazardous to handle in traditional batch processes. acs.org

Applications in Supramolecular Chemistry and Nanomaterials

The rigid, linear geometry of the butynyl group makes this compound an interesting building block for supramolecular assemblies and nanomaterials.

Self-Assembled Monolayers (SAMs): The alkyne functionality could be used to anchor the molecule to surfaces, forming ordered self-assembled monolayers with potential applications in electronics and sensor technology.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The malonate moiety can act as a chelating ligand for metal ions, suggesting the potential for creating novel coordination polymers and MOFs with interesting structural and functional properties.

Carbon-Rich Nanostructures: The alkyne group can serve as a precursor for the synthesis of carbon-rich materials like graphdiyne and other carbon allotropes through on-surface synthesis techniques. researchgate.net

Development of this compound as a Ligand or Organocatalyst Scaffold

The structural features of this compound provide opportunities for its development as a novel ligand for transition metal catalysis or as a scaffold for organocatalysts.

Bidentate Ligands: The malonate portion of the molecule can be readily modified to introduce additional donor atoms, creating bidentate or pincer-type ligands with unique steric and electronic properties. The alkyne can also participate in metal coordination.

Chiral Organocatalysts: Enantioselective functionalization of the malonate backbone could lead to the development of new chiral organocatalysts for asymmetric synthesis. The butynyl group can be used to tune the steric environment of the catalytic center. Organocatalytic approaches have been successfully applied to the asymmetric desymmetrization of related malonates. beilstein-journals.orgresearchgate.net

Bio-inspired Transformations and Biomimetic Synthesis

The malonate ester is a key structural motif in biosynthesis, particularly in the production of polyketides. This suggests that this compound could be a substrate for bio-inspired or biomimetic transformations.

Enzymatic Reactions: Exploring the reactivity of this compound with enzymes such as lipases or esterases could lead to enantioselective transformations or the synthesis of novel bioactive molecules.

Biomimetic Polyketide Synthesis: The malonate unit could serve as a chain extension unit in biomimetic polyketide synthesis, with the butynyl group providing a unique functional handle for further elaboration. Research has shown that malonates can be activated by linking to nucleosides for biomimetic decarboxylative Claisen condensations under mild conditions. nih.gov

Advanced Functionalization for Tailored Material Properties

The dual functionality of this compound allows for a wide range of chemical modifications to tailor its properties for specific material applications.

Q & A

Q. What are the standard protocols for synthesizing Diethyl (but-1-yn-1-yl)propanedioate, and what analytical techniques confirm its purity and structure?

Answer: The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, alkyne precursors may react with diethyl propanedioate derivatives under catalytic conditions. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress.
  • Purification : Column chromatography or recrystallization.
  • Characterization :
    • NMR Spectroscopy : 2D NMR (e.g., 1^1H, 13^{13}C, COSY, HSQC) resolves structural ambiguities, such as distinguishing alkynyl protons from aromatic signals .
    • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) validates molecular geometry and bond angles using single-crystal data. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5103 Å, b = 8.9540 Å) are common .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid :
    • Eye Exposure : Immediate flushing with water for 15+ minutes; seek medical attention .
    • Skin Contact : Remove contaminated clothing, rinse with water, and apply sterile dressing .
  • Storage : In airtight containers, away from ignition sources, at temperatures below 25°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, copper(I) catalysts may enhance alkyne coupling efficiency .
  • Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to identify rate-limiting steps.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve nucleophilicity in cycloaddition reactions .

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

  • Cross-Validation : Combine multiple techniques (e.g., 13^{13}C NMR DEPT for carbon hybridization, NOESY for spatial proximity).
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies (IR) to validate experimental data .
  • Crystallographic Refinement : Use SHELXL to resolve disorder or thermal motion artifacts in X-ray data .

Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in [2+2] or [3+2] cycloadditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states using software like Gaussian or ORCA.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) for drug discovery applications .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound derivatives?

Answer:

  • Data Collection : High-resolution synchrotron data (e.g., λ = 0.71073 Å) minimizes errors.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against crystallographic databases (e.g., Cambridge Structural Database) .
  • Validation Tools : PLATON or CrystExplorer checks for missed symmetry or twinning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.